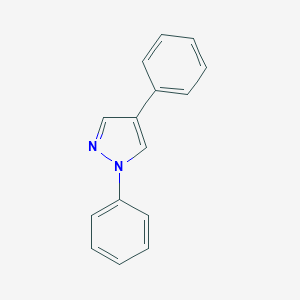
1,4-Diphénylpyrazole
Vue d'ensemble
Description
1,4-Diphenylpyrazole is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms at positions 1 and 2, and phenyl groups attached at positions 1 and 4. This compound is part of the pyrazole family, known for its diverse biological and pharmacological activities .
Applications De Recherche Scientifique
1,4-Diphenylpyrazole has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
- Affected Pathways : The compound’s impact extends to various pathways, including:
Biochemical Pathways
: Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. DOI:10.1039/C6NJ03181A : The diphenylpyrazole compound anle138b blocks Aβ channels and rescues disease phenotypes in a mouse model for amyloid pathology. (2017). EMBO Molecular Medicine, 9(4), 1-17. DOI:10.15252/emmm.201606925
Analyse Biochimique
Biochemical Properties
1,4-Diphenylpyrazole has been reported to interact with various enzymes, proteins, and other biomolecules, contributing to its diverse physiological activities
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diphenylpyrazole can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. For instance, the reaction between phenylhydrazine and chalcone under acidic conditions can yield 1,4-diphenylpyrazole . Another method includes the reaction of phenylhydrazine with 1,3-diphenylprop-2-en-1-one in the presence of a catalyst such as acetic acid .
Industrial Production Methods
Industrial production of 1,4-diphenylpyrazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diphenylpyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions are used.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydropyrazole derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Diphenylpyrazole: Similar structure but different substitution pattern.
4,5-Diphenylisoxazole: Isoxazole ring instead of pyrazole.
1,5-Diphenylpyrazole: Phenyl groups at positions 1 and 5 instead of 1 and 4.
Uniqueness
1,4-Diphenylpyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
Propriétés
IUPAC Name |
1,4-diphenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-3-7-13(8-4-1)14-11-16-17(12-14)15-9-5-2-6-10-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKVEARUNZRABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346571 | |
| Record name | 1,4-Diphenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15132-01-1 | |
| Record name | 1,4-Diphenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,4-Diphenyl-1H-pyrazole in recent research?
A1: Recent studies highlight the use of 1,4-Diphenyl-1H-pyrazole as a precursor for synthesizing complex organic molecules with potential biological activity. In a study by [], researchers synthesized a novel polydentate ligand incorporating 1,4-Diphenyl-1H-pyrazole. This ligand, 5-{[(E)-(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]amino}-1,3-thiazol-4-ol, acts as a bidentate Lewis base and was successfully coordinated with various transition metals including manganese(II), cobalt(II), nickel(II), copper(II), and cadmium(II) [].
Q2: Are there alternative synthesis routes for derivatives of 1,4-Diphenyl-1H-pyrazole?
A3: Yes, another study [] investigated both conventional and non-conventional methods for synthesizing multifluorinated pyrazolone-5-one derivatives, utilizing 1,4-Diphenyl-1H-pyrazole-3-carbaldehydes as starting materials. The research demonstrated that employing non-conventional techniques like microwave and ultrasonic irradiation significantly reduced reaction times and improved yields compared to traditional methods []. This highlights the potential of green chemistry approaches for synthesizing these compounds in a more sustainable and efficient manner.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)

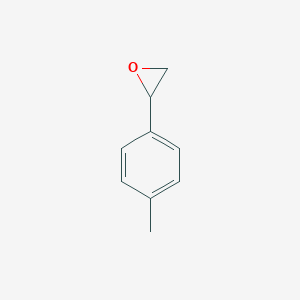
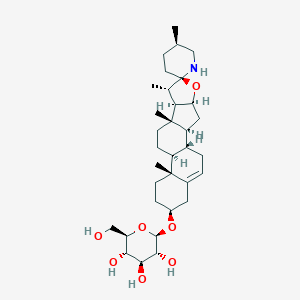
![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
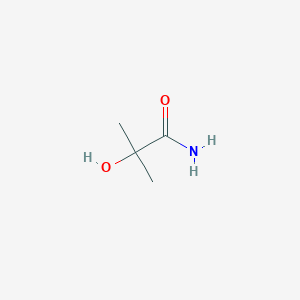
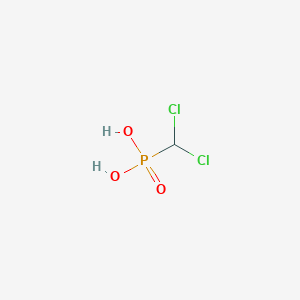

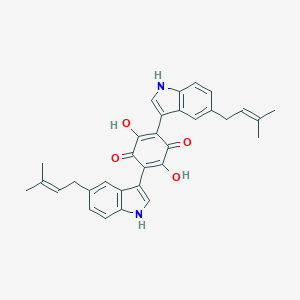
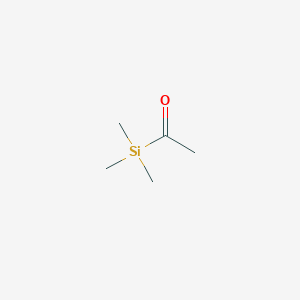
![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)
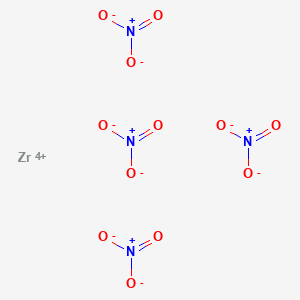
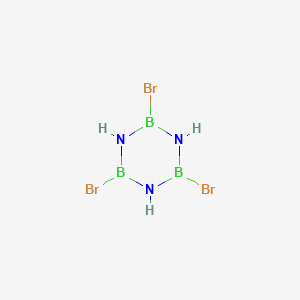
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)
